Cas no 857772-85-1 (1-Phenyl-1H-imidazole-4-carbonitrile)
1-Phenyl-1H-imidazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-1H-imidazole-4-carbonitrile
- 857772-85-1
- 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid
- SCHEMBL70432
- 1-Phenyl-1H-imidazole-4,5-dicarboxylicacid
- 1-phenylimidazole-4-carbonitrile
- D82344
- AKOS022181973
- BS-18258
- SCHEMBL17940784
- NGSOWJSXAXEOIS-UHFFFAOYSA-N
- CS-0162976
- DB-363739
- 932974-43-1
-
- Inchi: 1S/C11H8N2O4/c14-10(15)8-9(11(16)17)13(6-12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17)
- InChI Key: HYCAAJACQJCSRO-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(=O)O)N=CN1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 232.04840674g/mol
- Monoisotopic Mass: 232.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 92.4Ų
1-Phenyl-1H-imidazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002354-5g |
1-Phenyl-1H-imidazole-4-carbonitrile |
857772-85-1 | 95% | 5g |
$1080.00 | 2023-08-31 | |
| Alichem | A069002354-10g |
1-Phenyl-1H-imidazole-4-carbonitrile |
857772-85-1 | 95% | 10g |
$1439.64 | 2023-08-31 | |
| Alichem | A069002354-25g |
1-Phenyl-1H-imidazole-4-carbonitrile |
857772-85-1 | 95% | 25g |
$2177.56 | 2023-08-31 | |
| Crysdot LLC | CD11043489-1g |
1-Phenyl-1H-imidazole-4-carbonitrile |
857772-85-1 | 95+% | 1g |
$412 | 2024-07-18 | |
| Crysdot LLC | CD11043489-5g |
1-Phenyl-1H-imidazole-4-carbonitrile |
857772-85-1 | 95+% | 5g |
$932 | 2024-07-18 | |
| Crysdot LLC | CD11043489-10g |
1-Phenyl-1H-imidazole-4-carbonitrile |
857772-85-1 | 95+% | 10g |
$1245 | 2024-07-18 | |
| Crysdot LLC | CD11043489-25g |
1-Phenyl-1H-imidazole-4-carbonitrile |
857772-85-1 | 95+% | 25g |
$2079 | 2024-07-18 |
1-Phenyl-1H-imidazole-4-carbonitrile Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1-Phenyl-1H-imidazole-4-carbonitrile
Comprehensive Overview of 1-Phenyl-1H-imidazole-4-carbonitrile (CAS No. 857772-85-1)
1-Phenyl-1H-imidazole-4-carbonitrile (CAS No. 857772-85-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a phenyl group attached to an imidazole ring, which is further substituted with a nitrile group at the 4-position. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in drug discovery and material science, driven by its versatile reactivity and stability under various conditions.
The growing interest in imidazole derivatives like 1-Phenyl-1H-imidazole-4-carbonitrile stems from their broad applications in medicinal chemistry. Recent studies highlight its role in modulating enzyme activity, making it a candidate for targeted therapies in oncology and inflammation. For instance, its nitrile group can participate in click chemistry reactions, enabling the creation of complex molecular architectures. This property aligns with the current trend of fragment-based drug design, where small molecules are used to build larger, more potent compounds. Additionally, its phenyl-imidazole core is a common motif in FDA-approved drugs, underscoring its pharmacological relevance.
From an industrial perspective, 857772-85-1 is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or cyclization techniques. Optimizing its yield and purity is a focal point for manufacturers, as demand rises for high-quality intermediates in custom synthesis projects. Environmental considerations also play a role, with greener synthetic routes—such as microwave-assisted reactions—gaining traction. These advancements address the dual priorities of efficiency and sustainability, which are top concerns for today’s chemical enterprises.
In the realm of academic research, 1-Phenyl-1H-imidazole-4-carbonitrile is frequently cited in studies exploring structure-activity relationships (SAR). Its electronic properties, influenced by the electron-withdrawing nitrile group, make it a useful probe for investigating molecular interactions. Computational chemists employ density functional theory (DFT) to predict its behavior in biological systems, while experimentalists validate these models through high-throughput screening. Such interdisciplinary approaches are pivotal in accelerating the discovery of next-generation therapeutics.
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in the development of organic semiconductors and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions and form stable complexes opens doors for innovative materials with tailored optical or conductive properties. As industries seek alternatives to traditional silicon-based electronics, imidazole-based compounds like 857772-85-1 are emerging as promising building blocks.
For researchers and procurement specialists, sourcing 1-Phenyl-1H-imidazole-4-carbonitrile with consistent quality is critical. Reputable suppliers provide detailed analytical certificates (e.g., HPLC, NMR) to ensure compliance with regulatory standards. Storage recommendations typically emphasize protection from moisture and light to maintain stability. These practical considerations are often overlooked in literature but are essential for successful application in laboratory settings.
Looking ahead, the compound’s adaptability positions it as a key player in emerging technologies. Whether in precision medicine or smart materials, its molecular framework offers a canvas for innovation. As synthetic methodologies evolve and AI-driven drug design gains momentum, compounds like 1-Phenyl-1H-imidazole-4-carbonitrile will continue to bridge the gap between theoretical potential and real-world utility.
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